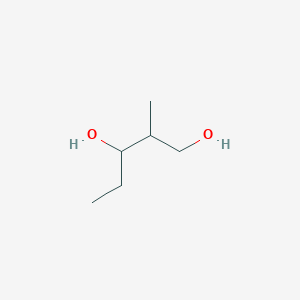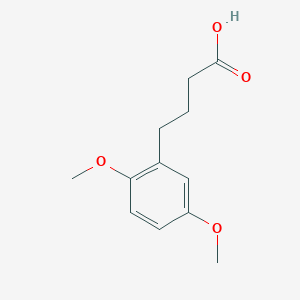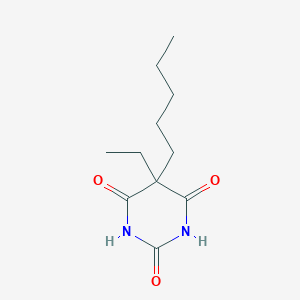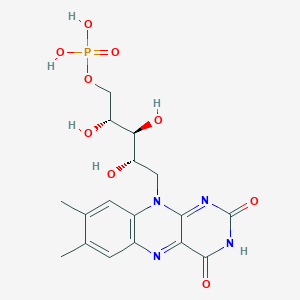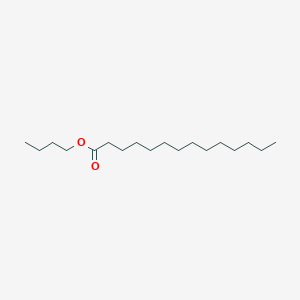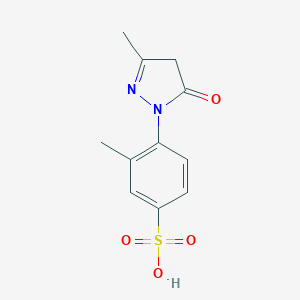
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-
説明
The chemical compound is part of a broader class of compounds known for their diverse applications in organic synthesis, catalysis, and potential biological activities. The specific compound appears to be related to pyrazole derivatives, which are of interest due to their wide range of chemical and pharmacological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012). Additionally, novel synthesis methods have been developed for pyrazole derivatives, showcasing the versatility in approaches to obtain such compounds with potential anti-inflammatory and antimicrobial activities (Mustafa et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including benzenesulfonamide derivatives, has been studied extensively, with crystal structure analyses providing insights into their molecular geometry and interactions. These studies are crucial for understanding the chemical behavior and potential application of these compounds (Vishwakarma & Maurya, 2023).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including condensation, cycloaddition, and substitution reactions, which are fundamental for modifying their chemical properties and enhancing their biological activities. These reactions enable the introduction of different functional groups, affecting the compound's reactivity and interaction with biological targets (Rahmati et al., 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for specific applications, including drug formulation and material science (Shang et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are critical for the compound's applications in organic synthesis and potential biological activities. Studies on benzenesulfonamides and related compounds have revealed significant insights into their reactivity patterns and mechanisms of action (Penning et al., 1997).
科学的研究の応用
Contribution of Knoevenagel Condensation Products
- Knoevenagel Condensation in Anticancer Agents : The Knoevenagel condensation reaction is significant in generating biologically active molecules, including anticancer agents. This reaction, involving carbonyl functionalities and active methylenes, has been utilized with different pharmacophoric aldehydes and active methylenes to produce a variety of chemical compounds. Many of these compounds exhibit remarkable anticancer activities, targeting various cancer-related proteins and DNA. This highlights the potential utility of chemical reactions in developing pharmacological interests, predominantly toward cancer research (Tokala, Bora, & Shankaraiah, 2022).
Chemistry of Heterocyclic Compounds
- Synthesis and Applications of Heterocycles : The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones demonstrates their value as a building block for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This research indicates the importance of such compounds in synthesizing heterocycles and dyes, underscoring the versatile applications of heterocyclic chemistry in material science and pharmaceuticals (Gomaa & Ali, 2020).
Antimicrobial Agents
- p-Cymene as an Antimicrobial Agent : p-Cymene, a monoterpene found in over 100 plant species, exhibits a range of biological activities, including antimicrobial effects. Its role in traditional medicine and its potential in biomedical applications highlight the ongoing search for new substances with antimicrobial properties. This reinforces the importance of exploring natural compounds for developing new antimicrobial agents (Marchese et al., 2017).
Bioremediation of Pollutants
- Bioremediation Using Mycobacterium Strains : The bioremediation of pyrene, a polycyclic aromatic hydrocarbon, by Mycobacterium strains showcases the capability of certain bacterial strains to degrade environmental pollutants. This review highlights the efficiency of these strains in degrading pyrene, revealing potential pathways and discussing the bio-toxicity of pyrene and its metabolites. It underscores the importance of microbial processes in environmental cleanup efforts (Qutob et al., 2022).
特性
IUPAC Name |
3-methyl-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-7-5-9(18(15,16)17)3-4-10(7)13-11(14)6-8(2)12-13/h3-5H,6H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPUJTAMBSRTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059467 | |
| Record name | Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- | |
CAS RN |
118-07-0 | |
| Record name | 1-(2-Methyl-4-sulfophenyl)-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 204-232-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



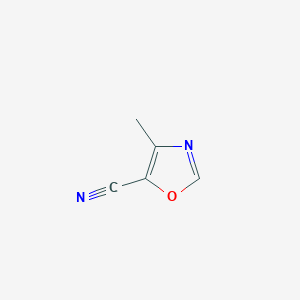
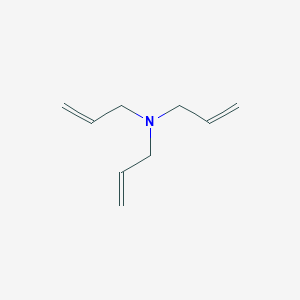
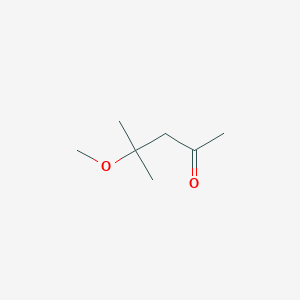

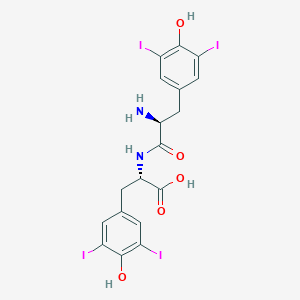

![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
